molecular formula C21H16O4 B1292230 2-Acetoxy-3'-phenoxybenzophenone CAS No. 890099-37-3

2-Acetoxy-3'-phenoxybenzophenone

Cat. No.: B1292230
CAS No.: 890099-37-3
M. Wt: 332.3 g/mol
InChI Key: RERRCAYSOKWCHR-UHFFFAOYSA-N
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Description

2-Acetoxy-3'-phenoxybenzophenone (CAS: 890099-37-3) is a benzophenone derivative characterized by an acetoxy group (-OAc) at the 2-position of one benzene ring and a phenoxy group (-OPh) at the 3'-position of the adjacent ring. However, further studies are required to elucidate its reactivity and functional roles.

Properties

IUPAC Name

[2-(3-phenoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O4/c1-15(22)24-20-13-6-5-12-19(20)21(23)16-8-7-11-18(14-16)25-17-9-3-2-4-10-17/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERRCAYSOKWCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641572
Record name 2-(3-Phenoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-37-3
Record name 2-(3-Phenoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-3’-phenoxybenzophenone typically involves the acetylation of 3’-phenoxybenzophenone. One common method is the reaction of 3’-phenoxybenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the acetoxy derivative.

Industrial Production Methods: In an industrial setting, the production of 2-Acetoxy-3’-phenoxybenzophenone may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: 2-Acetoxy-3’-phenoxybenzophenone can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form hydroxy derivatives, where the acetoxy group is converted to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted benzophenone derivatives.

Scientific Research Applications

Chemistry

  • Intermediate for Organic Synthesis : 2-Acetoxy-3'-phenoxybenzophenone serves as a valuable intermediate in synthesizing more complex organic molecules, facilitating the development of new compounds in medicinal chemistry.
  • Reactivity Studies : The compound can undergo various reactions, including oxidation (to form quinone derivatives), reduction (to produce hydroxy derivatives), and nucleophilic substitution reactions at the acetoxy group.

Biology

  • Enzyme Inhibition Studies : Research indicates that this compound may inhibit specific enzymes, influencing metabolic pathways. Its interactions with biological targets are crucial for understanding its potential therapeutic applications.
  • Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which could protect cells from oxidative stress, making it relevant for research in aging and disease prevention.
  • Anticancer Properties : Investigations have shown that this compound can induce apoptosis in cancer cells, particularly breast cancer cells, suggesting its potential as an anticancer agent.
  • Antimicrobial Effects : The compound exhibits activity against certain bacterial strains, indicating its potential use as an antimicrobial agent.

Industrial Applications

  • UV Stabilizer : Due to its ability to absorb UV radiation, this compound is utilized as a UV stabilizer in various materials, including plastics and coatings, enhancing their durability against UV-induced degradation.
  • Polymer Production : The compound is also employed in producing polymers where its properties can enhance the performance characteristics of the final product.

Anticancer Activity Study

A study demonstrated that this compound inhibited the growth of breast cancer cells in vitro by inducing apoptosis through mitochondrial pathways. This research established a dose-response relationship using various concentrations of the compound.

Antimicrobial Study

Another investigation evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against specific bacterial strains
AntioxidantProtects cells from oxidative stress

Mechanism of Action

The mechanism of action of 2-Acetoxy-3’-phenoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The acetoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Purity (%)
2-Acetoxy-3'-phenoxybenzophenone 890099-37-3 Not provided 332.35 Not available Not available 90.0
2-Acetoxy-3',4'-methylbenzophenone 890099-12-4 C₁₇H₁₆O₃ 268.31 431.7 1.1 Not stated
2-Acetoxy-3',5'-dichlorobenzophenone 890098-86-9 C₁₅H₁₀Cl₂O₃ 309.14 459.7 Not available Not stated
4-Acetoxy-3'-phenoxybenzophenone 890099-58-8 Not provided Not available Not available Not available 100.0

Research Findings on Substituent Effects

Boiling Point Trends : Dichloro derivatives exhibit higher boiling points than methyl-substituted analogues, attributed to increased molecular weight and stronger van der Waals forces .

Biological Activity

2-Acetoxy-3'-phenoxybenzophenone (CAS No. 890099-37-3) is an organic compound belonging to the benzophenone family, characterized by its unique structure that includes both acetoxy and phenoxy groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H14O4. The presence of an acetoxy group at the 2-position and a phenoxy group at the 3'-position significantly influences its chemical reactivity and biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

  • Enzyme Interaction : Benzophenone derivatives are known to modulate enzyme activity, potentially influencing metabolic pathways.
  • Antioxidant Activity : Compounds in this class often exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain pathogens.

Pharmacokinetics

Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding the therapeutic potential of this compound.

  • Absorption : The acetoxy group may enhance lipophilicity, improving membrane permeability.
  • Metabolism : Potential metabolic pathways include hydrolysis of the acetoxy group, leading to biologically active metabolites.
  • Excretion : The elimination route may involve conjugation reactions, facilitating renal excretion.

Biological Activity

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity : Studies indicate that benzophenone derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Effects : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Properties : In vitro studies suggest that it may modulate inflammatory pathways, offering therapeutic benefits in inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryModulates inflammatory cytokines

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Activity : A recent study demonstrated that this compound inhibited the growth of breast cancer cells in vitro by inducing apoptosis through mitochondrial pathways. The study utilized various concentrations to establish a dose-response relationship.
  • Antimicrobial Study : Another research effort focused on evaluating the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups.

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